2-{5-[(3-Methyl-4-nitrophenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine
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Overview
Description
2-{5-[(3-Methyl-4-nitrophenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine is a complex organic compound featuring a pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine scaffold.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(3-Methyl-4-nitrophenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine involves multiple steps:
Formation of the pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine scaffold: This is typically achieved through cyclization reactions involving appropriate precursors.
Introduction of the 3-Methyl-4-nitrophenoxy group: This step involves nucleophilic substitution reactions where the phenoxy group is introduced.
Attachment of the furyl group: This is often done through coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process .
Chemical Reactions Analysis
Types of Reactions
2-{5-[(3-Methyl-4-nitrophenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furyl and phenoxy groups.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly employed.
Major Products
Oxidation: Products include oxidized derivatives of the furyl and phenoxy groups.
Reduction: The major product is the corresponding amine derivative.
Substitution: Substituted derivatives depending on the nature of the substituent introduced.
Scientific Research Applications
2-{5-[(3-Methyl-4-nitrophenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied as a potential CDK2 inhibitor, showing promise in cancer treatment by selectively targeting tumor cells.
Biological Research: The compound is used in studies to understand cell cycle regulation and apoptosis.
Chemical Biology: It serves as a tool compound to probe the function of CDK2 in various biological processes.
Mechanism of Action
The compound exerts its effects primarily through inhibition of CDK2. It binds to the active site of CDK2, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound fits well into the CDK2 active site, forming essential hydrogen bonds with key residues .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine derivatives
- Thioglycoside derivatives
Uniqueness
2-{5-[(3-Methyl-4-nitrophenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine stands out due to its dual activity against both CDK2 and cancer cell lines, making it a potent candidate for further development in cancer therapy .
Properties
Molecular Formula |
C18H13N7O4 |
---|---|
Molecular Weight |
391.3 g/mol |
IUPAC Name |
4-[5-[(3-methyl-4-nitrophenoxy)methyl]furan-2-yl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C18H13N7O4/c1-10-6-11(2-4-14(10)25(26)27)28-8-12-3-5-15(29-12)17-21-18-13-7-20-22-16(13)19-9-24(18)23-17/h2-7,9H,8H2,1H3,(H,20,22) |
InChI Key |
YQEYBHDDNLGCOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=CC=C(O2)C3=NN4C=NC5=C(C4=N3)C=NN5)[N+](=O)[O-] |
Origin of Product |
United States |
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